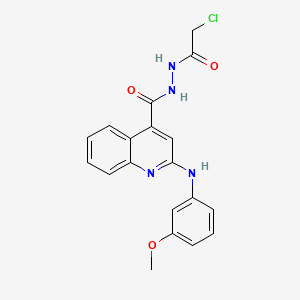
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its potential use as a histone deacetylase (HDAC) inhibitor, which is a target for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide typically involves multiple steps. One common method includes the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid . This intermediate can then be further reacted with 3-methoxyaniline and chloroacetyl chloride to yield the desired compound. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile and may require catalysts like BF3·THF .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts could be employed to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroacetyl group.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities depending on the substituents introduced .
科学的研究の応用
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly useful in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds also act as HDAC inhibitors and have been studied for their anticancer properties.
Quinoline-2,4-dicarboxylic acid: Another quinoline derivative with potential biological activities.
Uniqueness
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is unique due to its specific structure, which allows it to form strong hydrophobic interactions with residues in the HDAC active site. This specificity can result in higher selectivity and potency compared to other HDAC inhibitors .
特性
CAS番号 |
134721-77-0 |
|---|---|
分子式 |
C19H17ClN4O3 |
分子量 |
384.8 g/mol |
IUPAC名 |
N'-(2-chloroacetyl)-2-(3-methoxyanilino)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-13-6-4-5-12(9-13)21-17-10-15(19(26)24-23-18(25)11-20)14-7-2-3-8-16(14)22-17/h2-10H,11H2,1H3,(H,21,22)(H,23,25)(H,24,26) |
InChIキー |
DBHIXIAMDBCAQX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



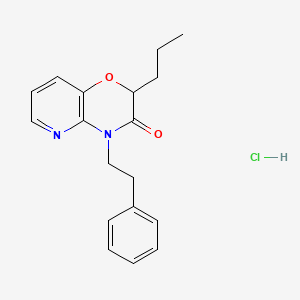
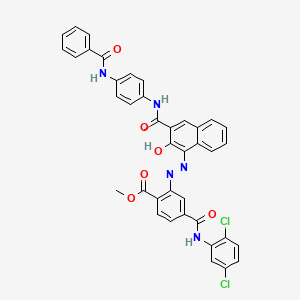

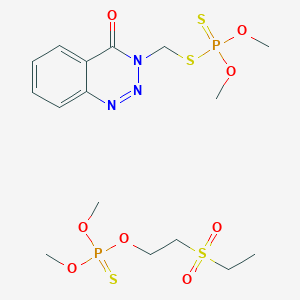

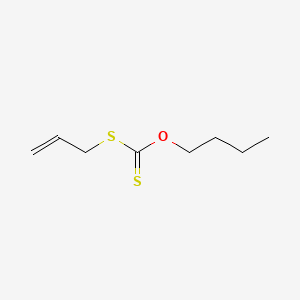
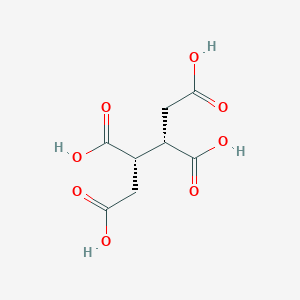
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)

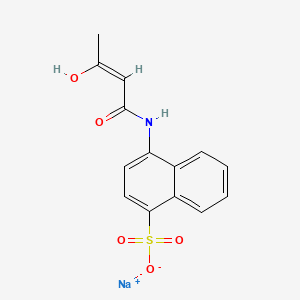
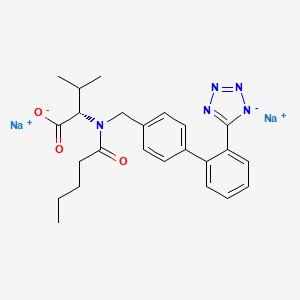

![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
